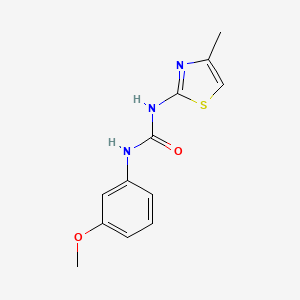

N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea is a derivative of urea compounds known for their diverse biological activities. These compounds are characterized by the presence of a urea moiety and have been studied extensively for their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

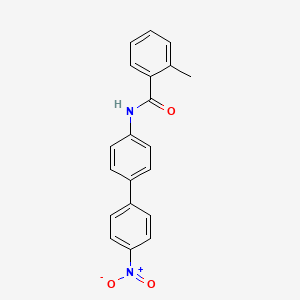

The synthesis of compounds similar to N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea typically involves the reaction of isocyanates with amines. For example, Mustafa, Perveen, and Khan (2014) synthesized similar derivatives by reacting ortho-, meta-, and para-tolyl isocyanate with primary and secondary amines. The synthesis process is characterized by its simplicity and versatility, allowing for the creation of a wide range of derivatives (Mustafa, Perveen, & Khan, 2014).

Applications De Recherche Scientifique

Enzyme Inhibition and Anticancer Potential

One significant study demonstrates the synthesis of several urea derivatives, including N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea, and their evaluation in enzyme inhibition assays and cancer cell line effectiveness. These compounds showed variable inhibition rates against enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Notably, certain derivatives exhibited promising in vitro anticancer activity, suggesting potential therapeutic applications in oncology (Mustafa, Perveen, & Khan, 2014).

Directed Lithiation and Synthetic Applications

Another aspect of research on urea compounds involves directed lithiation, a critical step in organic synthesis for introducing functional groups into molecules. Research on related urea compounds has shown that directed lithiation can lead to high yields of substituted products, offering a pathway to diverse chemical structures with potential biological activities (Smith, El‐Hiti, & Alshammari, 2013).

Cytokinin-Like Activity and Plant Growth Regulation

Urea derivatives have also been studied for their cytokinin-like activity, which affects plant growth and development. Certain urea compounds, including closely related structures to N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea, have been found to regulate cell division and differentiation in plants, potentially serving as tools for agricultural biotechnology to enhance crop yields and quality (Ricci & Bertoletti, 2009).

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8-7-18-12(13-8)15-11(16)14-9-4-3-5-10(6-9)17-2/h3-7H,1-2H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPMKDLFSIUJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5553392.png)

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)

![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)

![8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553421.png)

![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)

![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)

![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)

![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)